2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylic acid
Description
2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylic acid (CAS: 1228665-94-8) is a heterocyclic compound featuring a fused dioxane-pyridine ring system with a carboxylic acid substituent at the 8-position. Its molecular formula is C₈H₇NO₄, with a molecular weight of 181.15 g/mol . This compound serves as a critical intermediate in pharmaceutical synthesis due to its structural rigidity and ability to undergo diverse functional group transformations. Its derivatives, such as esters, boronic acid pinacol esters, and halogenated analogs, are widely used in drug discovery and materials science .
Properties
IUPAC Name |
2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c10-8(11)5-1-2-9-7-6(5)12-3-4-13-7/h1-2H,3-4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUYPCIREYQUIAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=NC=CC(=C2O1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40678383 | |
| Record name | 2,3-Dihydro[1,4]dioxino[2,3-b]pyridine-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40678383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228665-94-8 | |
| Record name | 2,3-Dihydro-1,4-dioxino[2,3-b]pyridine-8-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1228665-94-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro[1,4]dioxino[2,3-b]pyridine-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40678383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a pyridine derivative with a dioxane derivative in the presence of a suitable catalyst . The reaction conditions often require specific temperatures and solvents to ensure the desired product’s formation. Industrial production methods may involve scaling up these reactions using continuous flow processes to enhance yield and efficiency .
Chemical Reactions Analysis
2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol or methanol. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and derivative of the compound being studied .
Comparison with Similar Compounds
The structural and functional diversity of 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine derivatives arises from variations in substituent positions and functional groups. Below is a detailed comparison:
Positional Isomers: 8- vs. 7-Carboxylic Acid Derivatives
Key Findings :
- Both isomers share identical molecular formulas but differ in substituent placement. The 8-carboxylic acid derivative is more extensively studied, particularly as a precursor for cross-coupling reactions (e.g., boronic ester derivatives) .
- Positional isomerism may influence hydrogen-bonding interactions and solubility, impacting bioavailability in drug design .
Functional Group Variations: Carboxylic Acid Derivatives
Key Findings :
- Methyl ester derivatives (e.g., methyl 8-carboxylate) enhance lipophilicity, facilitating membrane permeability in drug candidates .
- Boronic acid pinacol esters enable efficient cross-coupling reactions, expanding access to complex molecules in drug discovery .
Substituent Effects: Halogenation and Nitrogenous Derivatives
Key Findings :
- Nitrile derivatives (e.g., 8-carbonitrile) offer reactivity for nucleophilic additions or reductions, enabling access to amines or tetrazoles .
- Amine derivatives provide sites for further functionalization (e.g., acylation), critical in optimizing pharmacokinetic properties .
Structural Analogs: Fused Heterocyclic Systems
Key Findings :
- Indole-fused analogs introduce aromatic nitrogen, altering electronic properties and expanding applications in fluorescence-based materials .
Biological Activity
2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylic acid is a heterocyclic compound with significant potential in various biological applications. Its unique chemical structure allows it to interact with biological systems in ways that can be harnessed for therapeutic purposes. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C₈H₇NO₄
- Molecular Weight : 181.15 g/mol
- CAS Number : 1228665-94-8
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It has been shown to act as an enzyme inhibitor, which can prevent the binding of substrates and subsequent catalytic activity. This inhibition can affect various metabolic pathways, making it a candidate for drug development.
Anticancer Activity
Research indicates that derivatives of this compound exhibit promising anticancer properties. For instance:
- Inhibition of Tumor Cell Proliferation : Studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For example, a derivative showed IC50 values in the low nanomolar range against A549 (lung cancer) and A2780 (ovarian cancer) cells .
- Mechanism : The compound's ability to inhibit tubulin polymerization has been linked to its cytotoxic effects in cancer cells. This mechanism leads to mitotic arrest and apoptosis in tumor cells .
Antimicrobial Activity
There is evidence suggesting that this compound possesses antimicrobial properties. It has been tested against various bacterial strains and has shown effectiveness in inhibiting their growth.
Table 1: Summary of Biological Activities
Case Studies
- Antitumor Efficacy : A study evaluated the efficacy of a specific derivative of this compound on human cancer cell lines. The results indicated significant growth inhibition with an IC50 value below 1 nM against A549 cells, showcasing its potential as a potent anticancer agent .
- Antimicrobial Testing : Another study focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results showed that it effectively inhibited bacterial growth at micromolar concentrations .
Q & A
Q. What synthetic strategies are effective for preparing 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylic acid and its derivatives?
Synthesis typically involves multi-component condensation reactions or lactamization pathways. For example:
- Multi-component reactions : Reacting isocyanides with 2-aminopyridine-3-carboxylic acid and aromatic aldehydes in ethanol yields imidazo[1,2-a]pyridine-8-carboxylic acid derivatives .
- PPA-catalyzed lactamization : Thermal cyclization of 8-amino-7-substituted-1,4-dihydroquinoline-3-carboxylic acid precursors (e.g., 8-nitro derivatives) forms fused heterocyclic systems like [1,4]diazepino[2,3-h]quinolone carboxylic acids, which share structural motifs with the target compound .
Key considerations : Optimize reaction temperature, solvent polarity, and catalyst loading to improve yield and purity.
Q. How can spectroscopic and chromatographic methods be applied to characterize this compound?
- NMR/FTIR : Confirm the presence of the dioxane ring (C-O-C stretching at ~1,100–1,250 cm⁻¹) and carboxylic acid (broad O-H stretch at ~2,500–3,300 cm⁻¹; carbonyl at ~1,700 cm⁻¹) .
- HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254–280 nm) and electrospray ionization (ESI) for mass analysis. Monitor purity and detect side products like lactamization intermediates .
Data interpretation : Cross-validate results with computational simulations (e.g., DFT-optimized geometries) to resolve ambiguities in stereochemistry .
Q. What are the common impurities in synthetic batches, and how are they mitigated?
- Byproducts : Unreacted nitro precursors (e.g., 8-nitro-1,4-dihydroquinoline derivatives) or incomplete lactamization products .
- Mitigation : Use gradient elution in preparative HPLC for isolation. Reductive amination or catalytic hydrogenation can reduce nitro groups to amines, minimizing side reactions .
Advanced Research Questions
Q. How can QSAR models guide the design of derivatives with enhanced bioactivity?
QSAR studies require:
- Descriptor selection : Include 3D molecular descriptors (e.g., polar surface area, H-bond donors/acceptors) and electronic parameters (e.g., HOMO-LUMO gaps) .
- Validation : Ensure models have R² > 0.9 for training sets and Q² > 0.8 for cross-validation. For example, a validated model for EGFR inhibitors achieved R² = 0.9459 and Q² = 0.8947 .
Case study : Derivatives with electron-withdrawing groups (e.g., -NO₂, -CF₃) at position 7 showed improved binding to EGFR via enhanced π-π stacking .
Q. What structural insights from molecular docking correlate with inhibitory potency against targets like EGFR?
- Docking protocols : Use AutoDock Vina or Schrödinger Glide. Key interactions:
Q. How do in vitro and in vivo assays resolve contradictions between computational predictions and experimental bioactivity?
- In vitro : Use MTT assays on NSCLC cell lines (e.g., A549) to measure IC₅₀ values. Discrepancies may arise from off-target effects or metabolic instability .
- In vivo : Pharmacokinetic studies in rodents (e.g., bioavailability, half-life) can explain poor correlation. For instance, low Cmax values despite high in vitro potency may indicate rapid clearance .
Troubleshooting : Modify lipophilicity (e.g., ester prodrugs) to enhance membrane permeability .
Q. What methodologies assess the compound’s stability under physiological conditions?
- pH stability : Incubate in buffers (pH 1–9) and monitor degradation via HPLC. Carboxylic acid derivatives are prone to decarboxylation at pH < 3 .
- Metabolic stability : Use liver microsome assays (e.g., human CYP450 isoforms) to identify vulnerable sites. Methylation of the dioxane oxygen reduces oxidative metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
